3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione - 104873-98-5

3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Catalog Number: EVT-1164939
CAS Number: 104873-98-5
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benzodiazepines are a class of psychoactive drugs with a wide range of applications in medicine, particularly in the treatment of anxiety, insomnia, and seizures. The chemical structure of benzodiazepines is characterized by a benzene ring fused to a seven-membered diazepine ring. Among the various benzodiazepine compounds, 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione has emerged as a compound of interest due to its potential therapeutic applications and unique chemical properties. The synthesis and characterization of such compounds are crucial for the development of new pharmaceutical agents with improved efficacy and safety profiles1.

Synthesis Analysis

The synthesis of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione can be achieved through several methods. One approach involves the thermal condensation of 1,2,3-benzotriazin-4-(3H)-one with alanine in a high boiling solvent like 1-methyl naphthalene. [] This reaction is believed to proceed via an iminoketene intermediate. Another method involves the cyclization of N-protected DL-kynurenine derivatives, although this process is reported to be less efficient than the analogous formation of 1,4-benzodiazepine-2,5-diones from o-aminobenzoylamino acids. []

Molecular Structure Analysis

3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione has been investigated for its reactivity in various chemical reactions. For instance, it can undergo acetylation when treated with acetic anhydride. [] Additionally, studies have investigated its potential as a precursor for the synthesis of other heterocyclic compounds. []

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione are partially characterized in the literature. It is a solid compound with a defined melting point. [] Solubility data and other physicochemical parameters require further investigation.

GPIIbIIIa Antagonist Development

The benzodiazepinedione nucleus, to which 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione belongs, has been explored in the development of non-peptidal glycoprotein IIb/IIIa (GPIIbIIIa) antagonists. [] GPIIbIIIa is a platelet receptor crucial for platelet aggregation, and its inhibition is a target for antithrombotic therapies. By introducing specific modifications to the benzodiazepinedione nucleus, researchers have been able to isolate non-interconverting rotational isomers, or atropisomers, and assess their structure-activity relationships as compared to active RGD-containing peptides and other non-peptidal antagonists. [] These studies aim to understand the topographical correlation between the benzodiazepinedione class of antagonists and the RGD tripeptide sequence, providing valuable insights for drug design.

7-Chloro-4-(cyclohexylmethyl)-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (BNZ-1)

    Compound Description: BNZ-1 is a benzodiazepine analogue that has shown effectiveness against Leishmania amastigotes in vitro. [, ] It undergoes metabolic transformations in rat liver systems, yielding N-demethylated and hydroxylated metabolites, which are subsequently O-glucuronidated. [] BNZ-1 was also observed to deplete glutathione (GSH) levels in murine macrophages without impacting cell viability at concentrations up to 100 μM. []

    Relevance: BNZ-1 shares the core structure of 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione with the target compound, differing by a chlorine atom at the 7-position and a cyclohexylmethyl substituent at the 4-position. This makes it a close structural analogue of the target compound. []

4-Cyclohexylmethyl-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (BNZ-2)

    Compound Description: BNZ-2 is another benzodiazepine analogue found to be active against Leishmania amastigotes in vitro. [, ] Similar to BNZ-1, it undergoes N-demethylation, hydroxylation, and O-glucuronidation in rat liver systems. [] BNZ-2 also demonstrated GSH depletion in murine macrophages without affecting cell viability at concentrations up to 100 μM. []

    Relevance: BNZ-2 is also a close structural analogue of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, sharing the core 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione structure but featuring a cyclohexylmethyl substituent at the 4-position. []

Flurazepam

    Compound Description: Flurazepam, a known benzodiazepine medication used for insomnia, was investigated alongside BNZ-1 and BNZ-2 to compare their metabolism and toxicity. [] It demonstrated similar metabolic transformations in rat liver systems compared to the BNZ compounds. [] While flurazepam also depleted GSH in macrophages, it uniquely inhibited glutathione reductase activity, suggesting a different mechanism of action for GSH depletion compared to the BNZ compounds. []

    Relevance: Flurazepam, as a benzodiazepine, shares the same core structure as 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, making it relevant for comparison in the context of exploring new benzodiazepine-type anti-leishmanial agents. []

(2S,3R)-3-(3,4-Difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)butyramide (Compound 34)

    Compound Description: Compound 34 is a potent gamma-secretase inhibitor designed for potential use in Alzheimer's disease. [] This compound incorporates a 3,4-dihydro-1H-benzo[e][1,4]diazepin-2-one moiety as part of its structure and exhibits exceptional in vitro potency with an IC50 of 0.06 nM. []

    Relevance: The presence of the 3,4-dihydro-1H-benzo[e][1,4]diazepin-2-one moiety in compound 34 highlights its structural similarity to 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione. [] This structural resemblance provides insights into potential pharmacological activities and applications for the target compound based on the known properties of compound 34.

(3R)-3-(1H-Indol-3-ylmethyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (Aszonalenin)

    Compound Description: Aszonalenin is a known compound isolated from the marine sponge-associated fungus Neosartorya glabra KUFA 0702. [] In the study, it was evaluated for antibacterial and antifungal activities but did not exhibit significant effects. []

    Relevance: Aszonalenin shares the core 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione structure with 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione. [] This makes it a direct structural analogue, though it possesses an (1H-indol-3-ylmethyl) substituent at the 3-position, different from the methyl group in the target compound.

Mechanism of Action

The mechanism of action of benzodiazepines typically involves the modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system. GABA is the primary inhibitory neurotransmitter in the brain, and its activation leads to a calming effect on the nervous system. Benzodiazepines enhance the effect of GABA by binding to the GABA_A receptor, increasing the frequency of chloride channel opening, and resulting in hyperpolarization of the neuron. This action leads to reduced neuronal excitability and produces the therapeutic effects of sedation, muscle relaxation, and anxiolysis. While the specific mechanism of action for 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione has not been explicitly detailed in the provided papers, it is likely to follow a similar pathway given its structural similarity to other benzodiazepines1234.

Applications in Various Fields

Medicinal Chemistry

In medicinal chemistry, the synthesis of benzodiazepine derivatives is of significant interest due to their pharmacological properties. The research on 1,4-benzodiazepine-2,5-diones has revealed that the introduction of electron-withdrawing groups can facilitate the ring closure necessary for the formation of these compounds. Moreover, the presence of such groups can lead to novel rearrangements, potentially yielding new compounds with unique biological activities1. Additionally, enantiomerically pure benzodiazepine derivatives have been identified as potent Hdm2 antagonists, which can disrupt the interaction between p53 and Hdm2, thus offering a therapeutic strategy for cancer treatment4.

Pharmacology

In pharmacology, the study of benzodiazepine derivatives has led to the identification of compounds with anxiolytic properties. For instance, derivatives of pyrrolo[2,1-c][1,4]benzodiazepine have been evaluated in clinical trials for their anxiolytic effects. Metabolism studies suggest that modifications to the molecular structure, such as the addition of methyl groups, can influence the activity and duration of action of these compounds2.

Synthetic Chemistry

The field of synthetic chemistry has made significant contributions to the development of benzodiazepine derivatives. Enantioselective synthesis techniques have been employed to create diversely substituted quaternary benzodiazepines with high enantioselectivity. These methods allow for the creation of compounds with specific stereochemistry, which is crucial for their biological activity. The use of key reagents like methyl malonylchloride has facilitated the synthesis of benzodiazepine derivatives with additional functional groups, expanding the chemical diversity and potential applications of these molecules35.

Properties

CAS Number

104873-98-5

Product Name

3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

IUPAC Name

3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

InChI

InChI=1S/C10H10N2O2/c1-6-9(13)12-8-5-3-2-4-7(8)10(14)11-6/h2-6H,1H3,(H,11,14)(H,12,13)

InChI Key

LJONQULKOKMKBR-UHFFFAOYSA-N

SMILES

CC1C(=O)NC2=CC=CC=C2C(=O)N1

Canonical SMILES

CC1C(=O)NC2=CC=CC=C2C(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.